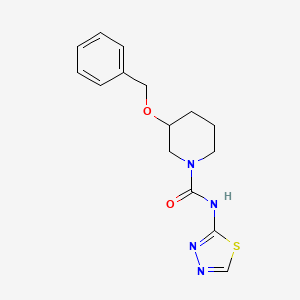![molecular formula C20H20N4O2 B5994916 N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5994916.png)
N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the condensation of a beta-carboline derivative with an appropriate phenylamino compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the biological context. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1-(2-chloro-phenylamino)-2-oxo-2-phenyl-ethyl)-4-methyl-benzamide
- 4-methoxy-N-(2-oxo-2-phenyl-1-phenylamino-ethyl)-benzamide
- Ethyl 2-oxo-2-(phenylamino)acetate
Uniqueness
N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its beta-carboline core structure, which imparts specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-(2-anilino-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(22-14-6-2-1-3-7-14)12-21-20(26)24-11-10-16-15-8-4-5-9-17(15)23-18(16)13-24/h1-9,23H,10-13H2,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZBHVGSKVSVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-N'-(5-methyl-4H-1,2,4-triazol-3-yl)urea](/img/structure/B5994834.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5994850.png)
![1-[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-(3-chlorobenzyl)methanamine](/img/structure/B5994862.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5994865.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994869.png)
![1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine](/img/structure/B5994884.png)
![1-(2-methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5994885.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B5994890.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5994893.png)
![methyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate](/img/structure/B5994909.png)
![2-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5994913.png)
![3-({4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5994929.png)
![1-(2-methylphenyl)-4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B5994933.png)
